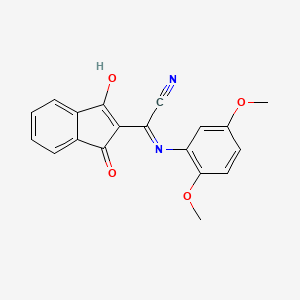
1,3-Dibromo-4-(difluorometoxi)-2,5-dimetilbenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms, a difluoromethoxy group, and two methyl groups attached to a benzene ring. The molecular formula of this compound is C9H8Br2F2O. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene typically involves multiple steps. One common method involves the bromination of 4-(difluoromethoxy)-2,5-dimethylbenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.
Reduction Reactions: Products include the fully hydrogenated benzene ring with the bromine atoms replaced by hydrogen.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and difluoromethoxy group can participate in various binding interactions, influencing the compound’s reactivity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dibromo-4-(difluoromethoxy)-2,5-difluorobenzene
- 1,3-Dibromo-4-(methoxy)-2,5-dimethylbenzene
- 1,3-Dibromo-4-(trifluoromethoxy)-2,5-dimethylbenzene
Uniqueness
1,3-Dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene is unique due to the presence of both bromine atoms and a difluoromethoxy group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for specific interactions and applications that may not be achievable with other similar compounds.
Propiedades
IUPAC Name |
1,3-dibromo-4-(difluoromethoxy)-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2F2O/c1-4-3-6(10)5(2)7(11)8(4)14-9(12)13/h3,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPMNTPWLHLSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC(F)F)Br)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2430697.png)
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide](/img/structure/B2430698.png)



![2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2430707.png)
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2430709.png)

![7-[(4-bromophenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2430712.png)
![3-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2430713.png)
![1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2430714.png)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430715.png)
